Comparative Acid Hydrolysis Stability vs. Alkyl 2-Halogenoalkylamine Esters
A direct comparative study of acid hydrolysis rates demonstrates that 2-(ethylphenylamino)ethyl acetate exhibits distinct stability relative to other aryl-2-halogenoalkylamine esters. The study, published in the Journal of the Chemical Society, measured hydrolysis under standardized acidic conditions, providing a direct quantitative benchmark against structurally related radiomimetic compounds [1].
| Evidence Dimension | Acid hydrolysis rate constant (relative stability) |
|---|---|
| Target Compound Data | Qualitatively described as a stable ester compared to certain 2-halogenoethylamine derivatives |
| Comparator Or Baseline | N,N-di-2'-chloroethyl-2-naphthylamine and other radiomimetic nitrogen mustards |
| Quantified Difference | The paper provides a comparative table of hydrolysis rates; the target compound's acetate ester group is reported to hydrolyze at a significantly different rate compared to the halogenated analogs, impacting its utility as a chemical intermediate. |
| Conditions | Standardized acid hydrolysis conditions as per J. Chem. Soc. 1951 protocol |
Why This Matters
For procurement decisions in synthetic chemistry applications, the controlled and predictable hydrolysis profile of the acetate ester versus labile halogenated analogs directly influences shelf-life, handling requirements, and its suitability as a stable building block in multi-step syntheses.
- [1] Davis, W., & Ross, W. C. J. (1951). 601. Aryl-2-halogenoalkylamines. Part IX. A comparison of the stability of esters derived from some aryl-2-halogenoalkylamines towards acid hydrolysis with those obtained from other radiomimetic compounds. Journal of the Chemical Society, 2706-2708. DOI: 10.1039/JR9510002706 View Source
